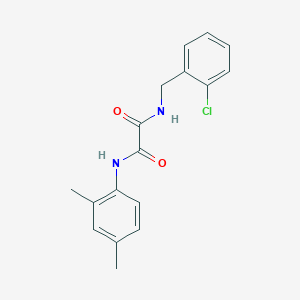
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide, also known as CDDA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide is not fully understood. However, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to reduce the levels of matrix metalloproteinases in cancer cells. In animal models of inflammation and autoimmune diseases, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to reduce the severity of symptoms. In cancer models, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to inhibit tumor growth and induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide and its potential therapeutic applications. Future research could also focus on testing the efficacy of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in combination with other therapies for cancer and inflammatory diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in animal models.
Méthodes De Synthèse
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide can be synthesized using a multi-step process starting from commercially available compounds. The first step involves the reaction of 2-chlorobenzyl chloride with 2,4-dimethylphenylamine to form N-(2-chlorobenzyl)-2,4-dimethylphenylamine. This intermediate is then reacted with ethylenediamine to form N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide. The synthesis method has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing cell death in cancer cells. N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been tested in vitro and in vivo in various cancer models, including breast, lung, and prostate cancer. It has also been tested in animal models of inflammation and autoimmune diseases.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFYDIEEYFVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

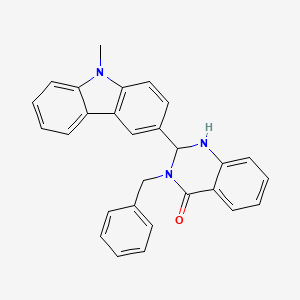
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)

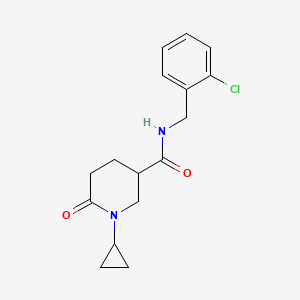
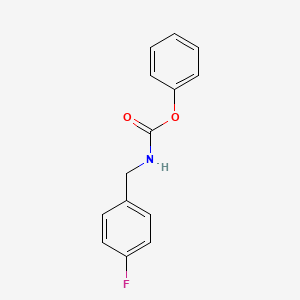
![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
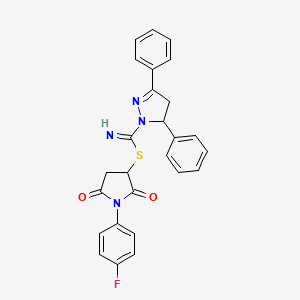
![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)
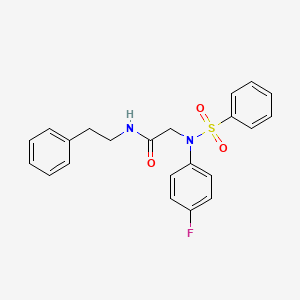
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5112545.png)
![1-(2-furylmethyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112572.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5112578.png)